molecular formula C23H33D5O7 B1151757 Prostaglandin E2-1-glyceryl ester-d5

Prostaglandin E2-1-glyceryl ester-d5

Cat. No.: B1151757
M. Wt: 431.6
InChI Key: RJXVYMMSQBYEHN-OIDPAJOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin E2-1-glyceryl ester-d5 (PGE2-1-glyceryl ester-d5) contains five deuterium atoms. It is intended for use as an internal standard for the quantification of PGE2-1-glyceryl ester by GC- or LC-mass spectrometry. 2-Arachidonoyl glycerol (2-AG) has been isolated from porcine brain, and has been characterized as the natural endocannabinoid ligand for the central cannabinoid receptor. Incubation of 2-AG with cyclooxygenase-2 and specific PGH2 isomerases in cell cultures and isolated enzyme preparations results in PG glycerol ester formation. The biosynthesis of PGH, PGD, PGE, PGF, and thromboxane A-2-glyceryl ester compounds have all been documented. The 2-glyceryl ester moiety equilibrates rapidly (within minutes) with the more stable 1-glyceryl ester, producing a 10:90 2:1-glyceryl ester mixture in typical aqueous media. While the stability and metabolism of these prostaglandin products has been investigated, little is known about their intrinsic biological activity.

Properties

Molecular Formula

C23H33D5O7

Molecular Weight

431.6

InChI

InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1/i15D2,16D2,18D

InChI Key

RJXVYMMSQBYEHN-OIDPAJOKSA-N

SMILES

O=C1[C@H](C/C=CCCCC(OC([2H])([2H])C(O)([2H])C([2H])([2H])O)=O)[C@@H](/C=C/[C@@H](O)CCCCC)[C@H](O)C1

Synonyms

PGE2-1-glyceryl ester-d5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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